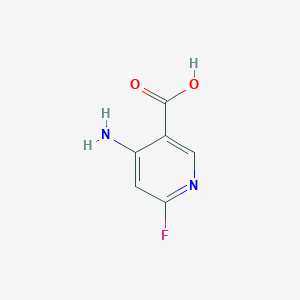

4-Amino-6-fluoronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWPRDIDJSDJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-6-fluoronicotinic Acid: Properties and Applications

Introduction: A Multifaceted Building Block for Modern Drug Discovery

4-Amino-6-fluoronicotinic acid (CAS No. 1242336-78-2) is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug development.[1][2] As a derivative of nicotinic acid (Vitamin B3), it possesses a pyridine core, which is a prevalent motif in numerous pharmaceuticals. The strategic placement of an amino group at the 4-position and a fluorine atom at the 6-position imbues the molecule with a unique combination of electronic properties and reactive handles, making it an attractive starting material for the synthesis of complex molecular architectures.

The true value of this compound lies in the synergistic interplay of its functional groups. The amino group acts as a potent electron-donating group and a hydrogen bond donor, crucial for molecular recognition at biological targets. Conversely, the fluorine atom, a compact and highly electronegative element, can profoundly influence the molecule's physicochemical properties. It is known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins through specific non-covalent interactions.[3] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1242336-78-2 | [1],[2] |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [4] |

| Melting Point | Data not consistently reported; similar compounds melt with decomposition at high temperatures. | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Inferred |

| IUPAC Name | 4-amino-6-fluoropyridine-3-carboxylic acid | N/A |

Spectroscopic Analysis: Deciphering the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) would appear as singlets or narrow doublets due to coupling with the fluorine atom. The electron-donating amino group at C-4 and the electron-withdrawing fluorine at C-6 will significantly influence the chemical shifts of these protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), while the amine protons will also present as a broad signal.

-

¹³C NMR: The carbon spectrum will display six distinct signals. The carbon bearing the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the ring carbons will be influenced by the substituents, with C-4 shifted upfield due to the amino group and C-6 shifted downfield due to the fluorine atom. The carboxyl carbon (C-7) will appear at the most downfield position (~165-170 ppm).

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical characterization tool.[5] A single resonance is expected for the fluorine atom at the 6-position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and can be used to monitor reactions involving this part of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Amino Group): Two sharp to medium bands around 3500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]+ at m/z 156. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a significant fragment at m/z 112.

Synthesis and Chemical Reactivity

The utility of this compound as a building block stems from its accessible synthesis and the versatile reactivity of its functional groups.

Illustrative Synthesis Pathway

While specific patented syntheses exist, a common conceptual approach involves the construction of the substituted pyridine ring. One plausible route begins with a pre-functionalized pyridine, such as 2-fluoro-4-chloro-5-methylpyridine. The synthesis would proceed through nucleophilic substitution of the chlorine, oxidation of the methyl group to a carboxylic acid, and subsequent amination.

A representative synthesis for a related compound, 6-fluoronicotinic acid, involves the oxidation of 2-fluoro-5-methylpyridine with a strong oxidizing agent like potassium permanganate (KMnO₄).[6][7]

Protocol: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid [6][7]

Causality: This protocol exemplifies a common and robust method for converting an alkyl side chain on an aromatic ring to a carboxylic acid. Potassium permanganate is chosen for its high oxidation potential and efficacy under aqueous conditions. The basic conditions (using KOH) help to solubilize the permanganate and the acidic product as its carboxylate salt.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 2-fluoro-5-methylpyridine (1.0 eq) in water.

-

Reagent Addition: Add potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to 95-100°C for several hours, monitoring the disappearance of the purple permanganate color.

-

Workup (Filtration): While hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: Cool the filtrate to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-4. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoronicotinic acid.

Caption: Key reactivity pathways for the core scaffold.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and electronic features of this compound make it a privileged scaffold for designing bioactive molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at strategic positions can block metabolic hotspots and increase a drug candidate's half-life. [3][8]* PET Imaging: Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET). Nicotinic acid derivatives are excellent scaffolds for developing PET tracers. [9][10]The non-radioactive 'cold' version, this compound, serves as an essential standard and precursor for developing novel ¹⁸F-labeled imaging agents for oncology and neurology. [3][10]* Kinase Inhibitors: The aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the rest of the scaffold can be elaborated to achieve potency and selectivity.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amino groups, making them less basic at physiological pH. This can improve cell permeability and reduce off-target effects associated with high basicity. It also increases lipophilicity, which can enhance membrane transport.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related compounds like 6-fluoronicotinic acid provide guidance. [11][12]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [12][13]* Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [11] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12] * Avoid breathing dust and avoid contact with skin and eyes. [11] * Store in a tightly closed container in a dry, cool place. [11]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to long-standing challenges in drug discovery. Its trifunctional nature provides a robust platform for generating diverse chemical libraries. The presence of fluorine offers a proven method for enhancing the metabolic stability and modulating the electronic properties of lead compounds. For researchers in medicinal chemistry, understanding the core properties and reactivity of this scaffold is key to unlocking its full potential in the development of next-generation therapeutics and advanced diagnostic agents.

References

-

Arkat USA, Inc. Amino acids with fluorinated olefinic motifs – synthetic approaches. Available from: [Link]

-

ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of compound 6. Available from: [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

-

PubChem. 6-Fluoronicotinic Acid. Available from: [Link]

-

PubMed. Medicinal chemistry of aminocyclitols. Available from: [Link]

-

Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

-

Inno Pharmchem. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Available from: [Link]

-

Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Available from: [Link]

-

ACS Omega. [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. Available from: [Link]

-

Inno Pharmchem. Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers. Available from: [Link]

-

ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR,... Available from: [Link]

-

ACS Omega. [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. Available from: [Link]

-

NELL KnowledgeBase Browser. aminophylline (chemical). Available from: [Link]

Sources

- 1. This compound | 1242336-78-2 [amp.chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]

- 7. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-6-fluoronicotinic Acid (CAS 1242336-78-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-fluoronicotinic acid (CAS No. 1242336-78-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document delineates the chemical identity, physicochemical properties, potential synthetic strategies, and spectroscopic characteristics of this compound. Furthermore, it explores its applications as a versatile building block for the synthesis of novel bioactive molecules, drawing parallels with structurally related compounds. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research environment.

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds to build more effective and targeted therapeutics is perpetual.[1][3] Fluorinated organic compounds have emerged as a cornerstone of this effort, with approximately 20% of all pharmaceuticals containing fluorine.[2] The unique properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, modulate pKa, and improve membrane permeability of drug candidates.[1][4]

This compound is a heterocyclic building block that belongs to the class of substituted pyridines. It integrates three key functional motifs onto a single pyridine core: a carboxylic acid, an amino group, and a fluorine atom. This trifunctional arrangement offers a rich platform for chemical modification, making it an attractive starting material for creating diverse libraries of complex molecules and active pharmaceutical ingredients (APIs).[5] Its structural similarity to biologically important molecules like nicotinic acid (Vitamin B3) and its analogues suggests potential for interaction with a variety of biological targets.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for the successful application of any chemical reagent. This compound is unambiguously identified by its CAS Registry Number, 1242336-78-2.

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 4-position with an amino group, and at the 6-position with a fluorine atom.

Caption: 2D Structure of this compound.

Key Identifiers and Properties

The following table summarizes the primary chemical identifiers and known properties for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1242336-78-2 | [6][7][8][9] |

| IUPAC Name | 4-amino-6-fluoropyridine-3-carboxylic acid | [6] |

| Molecular Formula | C₆H₅FN₂O₂ | [10][11] |

| Molecular Weight | 156.11 g/mol | [11] |

| Canonical SMILES | NC1=CC(F)=NC=C1C(=O)O | [6] |

| Synonyms | 4-amino-6-fluoropyridine-3-carboxylic acid | [7] |

Note: Experimental physical property data such as melting point and solubility are not widely published. Researchers should refer to the supplier's certificate of analysis for batch-specific data.

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a logical synthetic route can be postulated based on established organic chemistry principles and known syntheses of related fluoronicotinic acids.

Plausible Synthetic Pathway

A common strategy for synthesizing substituted nicotinic acids involves the oxidation of an alkyl group at the 3-position of the pyridine ring. The synthesis of the related compound, 6-fluoronicotinic acid, often starts from 2-fluoro-5-methylpyridine.[12][13] A plausible multi-step synthesis for this compound could involve introducing the amino group onto a pre-existing fluorinated nicotinic acid precursor.

Workflow Example:

-

Starting Material: A suitable starting material could be a dichlorinated or difluorinated pyridine derivative that allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions.

-

Introduction of Amino Group: The first SNAr reaction could involve amination, where a chlorine or fluorine atom at the 4-position is displaced by an ammonia source or a protected amine. The fluorine at the 6-position is generally less reactive towards nucleophilic attack than a halogen at the 4-position in such systems.

-

Functional Group Conversion: The remaining functional group at the 3-position (e.g., a cyano or methyl group) would then be converted to the carboxylic acid. For instance, a methyl group can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄).[12][13]

-

Purification: The final product would require purification, typically via recrystallization from a suitable solvent system or by column chromatography to remove unreacted starting materials and byproducts.

Caption: Plausible synthetic workflow for the target compound.

Spectroscopic Analysis for Structural Elucidation

Confirmation of the chemical structure is critically dependent on spectroscopic analysis. While specific spectra for this compound are not publicly available, the expected characteristics can be predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on coupling. The protons of the amino (NH₂) and carboxylic acid (COOH) groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxylic carbon appearing significantly downfield.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, providing clear evidence of its presence.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 157.04 or [M-H]⁻ at m/z 155.03, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-F bond vibrations.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate for synthesizing more complex, biologically active molecules.

A Scaffold for Medicinal Chemistry

The compound's three distinct functional groups serve as handles for a variety of chemical transformations:

-

Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or acid chlorides, allowing for conjugation to other molecules of interest, such as peptides, linkers, or other pharmacophores.

-

Amino Group (-NH₂): The amino group can undergo acylation, alkylation, or be used in the formation of sulfonamides and ureas, enabling the exploration of structure-activity relationships (SAR).

-

Pyridine Ring: The nitrogen atom in the pyridine ring influences the molecule's overall basicity and can participate in hydrogen bonding with biological targets.

This multi-functionality makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Analogues of aminonicotinic acid have been explored as agonists for GABAA receptors, highlighting the therapeutic potential of this chemical class.[14]

Caption: Derivatization potential of the core scaffold.

Role in PET Imaging

Structurally related fluoronicotinic acids are extensively used in the development of tracers for Positron Emission Tomography (PET) imaging.[1][5][15] For example, [¹⁸F]Fluoronicotinic acid is used as a prosthetic group to radiolabel biomolecules for imaging inflammation and cancer.[16][17] The stable carbon-fluorine bond is ideal for in-vivo applications. Given this precedent, this compound could serve as a precursor for novel ¹⁸F-labeled PET tracers, where the amino group provides a site for conjugation to targeting vectors like peptides or antibodies.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 6-Fluoronicotinic acid (CAS 403-45-2) and general principles for handling amino acids provide a strong basis for safety protocols.

Hazard Identification (Inferred)

Based on data for 6-Fluoronicotinic acid, the compound should be handled as an irritant.[18][19]

-

Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18][19]

-

Precautionary Statements:

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid dust formation and inhalation.[20]

-

PPE: Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is required.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]

-

Keep in a dark place, sealed, and at room temperature or under refrigerated conditions (2-8°C) as recommended by the supplier for long-term stability.[10][21]

Conclusion

This compound is a strategically designed chemical building block with significant potential for advancing drug discovery and molecular imaging. Its trifunctional nature provides a versatile platform for synthesizing diverse and complex molecular architectures. The presence of the fluorine atom is anticipated to confer beneficial pharmacokinetic properties to its derivatives, aligning with modern trends in medicinal chemistry. While comprehensive data on its synthesis and properties are still emerging, its structural attributes position it as a valuable tool for researchers and scientists dedicated to developing the next generation of therapeutics and diagnostic agents.

References

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2025). Google Search Result.

- 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.

- SAFETY D

- This compound. Fluorochem.

- Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.

- SAFETY D

- 403-45-2|6-Fluoronicotinic acid. BLD Pharm.

- 4-amino-6-fluoropyridine-3-carboxylic acid. ChemContract.

- 171178-43-1|5-Amino-2-fluoroisonicotinic acid. BLD Pharm.

- Acheter this compound (CAS 1242336-78-2). Google Search Result.

- CAS 1242336-78-2 | this compound. Guidechem.

- Anichem Inc.

- CAS NO. 1242336-78-2 | this compound. Arctom Scientific.

- This compound.

- Index Suppliers Goods by 1. Echemi.

- 6-Fluoronicotinic acid | CAS#:403-45-2. Chemsrc.

- Jena, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- This compound | 1242336-78-2. ChemicalBook.

- 6-Fluoronicotinic Acid | C6H4FNO2. PubChem.

- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.

- Synthesis routes of 6-Fluoronicotinic acid. Benchchem.

- Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers. Google Search Result.

- 6-Fluoronicotinic acid synthesis. ChemicalBook.

- Safety D

- 1805876-31-6 | 6-Amino-4-fluoronicotinic acid. ChemScene.

- [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflamm

- 6-Fluoronicotinic acid. (2025). ChemicalBook.

- [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflamm

- Balle, T., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. DOI.

- a 6-fluoronicotinic acid was reacted with TFP and...

- Utilization of fluorinated α-amino acids in small molecule drug design. (2025).

- Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI.

- Amino acid analogs IV:4-fluoroisoleucine. PubMed.

- ROPIVACAINE HYDROCHLORIDE ANHYDROUS. gsrs.

- 6-Aminonicotinic acid | C6H6N2O2. PubChem.

- 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum. ChemicalBook.

- 6-Fluoronicotinic acid | 403-45-2. ChemicalBook.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. ossila.com [ossila.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Page loading... [guidechem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. 171178-43-1|5-Amino-2-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]

- 13. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 6-Fluoronicotinic acid | 403-45-2 [amp.chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. 403-45-2|6-Fluoronicotinic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-fluoronicotinic acid is a valuable fluorinated pyridine derivative with significant potential as a key building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and amino moieties on the nicotinic acid scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, starting from the commercially available precursor, 4,6-dichloronicotinic acid. The synthesis involves a two-step sequence comprising a regioselective nucleophilic aromatic substitution followed by a halogen exchange reaction. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanisms, and key characterization data to support the successful synthesis and validation of this important molecule.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and their overall favorable physicochemical properties.

The combination of these features in molecules such as this compound makes them highly sought-after intermediates. The amino group provides a handle for further functionalization, enabling the construction of diverse chemical libraries, while the fluoro group can enhance biological activity and pharmacokinetic profiles. This guide, therefore, presents a detailed and practical approach to the synthesis of this valuable compound.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic route to this compound begins with a readily available starting material. 4,6-Dichloronicotinic acid emerges as an ideal precursor due to its commercial availability and the differential reactivity of its two chlorine atoms.

The overall synthetic strategy is a two-step process:

-

Regioselective Amination: A nucleophilic aromatic substitution (SNAr) reaction is employed to selectively replace the chlorine atom at the C4 position with an amino group. The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group and the nitrogen atom in the pyridine ring.

-

Fluorination (Halex Reaction): The remaining chlorine atom at the C6 position is then displaced by a fluoride ion in a halogen exchange (Halex) reaction. This step introduces the desired fluorine atom to yield the final product.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 4-Amino-6-chloronicotinic acid

Reaction Principle: This step involves the regioselective nucleophilic aromatic substitution of the C4-chloro group of 4,6-dichloronicotinic acid with ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the substitution. The choice of solvent is critical to ensure the solubility of the starting material and to mediate the reaction.

Experimental Protocol:

-

To a high-pressure reaction vessel, add 4,6-dichloronicotinic acid (1.0 eq.).

-

Add a suitable solvent, such as dioxane or N-methyl-2-pyrrolidone (NMP), to dissolve the starting material.

-

Cool the vessel in an ice bath and carefully introduce a solution of ammonia in a compatible solvent (e.g., aqueous ammonia or ammonia in methanol) (5-10 eq.).

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-6-chloronicotinic acid as a solid.

Trustworthiness of the Protocol: This protocol is based on established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. The regioselectivity for the C4 position is well-documented in the chemical literature for similar substrates.[2][3]

Step 2: Synthesis of this compound

Reaction Principle: This transformation is achieved through a Halex reaction, where the chloride at the C6 position of 4-amino-6-chloronicotinic acid is displaced by a fluoride ion.[4] This reaction typically requires a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), and is conducted in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperature.

Experimental Protocol:

-

To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-6-chloronicotinic acid (1.0 eq.) and spray-dried potassium fluoride (2.0-3.0 eq.).

-

Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the solubility and reactivity of the potassium fluoride.

-

Heat the reaction mixture to 150-180 °C for 6-12 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: The use of spray-dried KF is crucial as the reaction is sensitive to moisture. A polar aprotic solvent is necessary to dissolve the reactants and to facilitate the SNAr mechanism. The elevated temperature provides the activation energy required for the displacement of the relatively unreactive chloro group.

Data Summary

The following table summarizes key data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield |

| 4,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | White to off-white solid | N/A (Starting Material) |

| 4-Amino-6-chloronicotinic Acid | C₆H₅ClN₂O₂ | 172.57 | Off-white to pale yellow solid | 70-85% |

| This compound | C₆H₅FN₂O₂ | 156.12 | White to off-white solid | 60-75% |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the intermediate and the final product, showing the characteristic shifts for the aromatic protons and carbons. The introduction of the fluorine atom in the final product will be evident from the C-F coupling constants in the ¹³C and ¹⁹F NMR spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-F stretch of the fluorinated product.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a regioselective amination and a subsequent Halex fluorination, this valuable building block can be accessed in good yields from a commercially available starting material. The protocols and explanations provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this compound in their research endeavors.

References

-

Journal of the American Chemical Society, 2014, 136 (25), pp 9114–9121. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides, Halex Reaction. [Link]

-

Journal of Medicinal Chemistry, 2015, 58 (21), pp 8323–8348. [Link]

-

Chemistry Stack Exchange, Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

Chemistry Stack Exchange, Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

Sources

- 1. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 929288-22-2|4-Amino-2,6-dichloronicotinic acid|BLD Pharm [bldpharm.com]

- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]

4-Amino-6-fluoronicotinic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-Amino-6-fluoronicotinic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds that are of significant interest as scaffolds in the development of active pharmaceutical ingredients (APIs).[1] The introduction of amino and fluoro groups to the nicotinic acid core can profoundly influence its physicochemical properties, including its binding affinity, metabolic stability, and bioavailability.

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to chemical characterization. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that the structural assignment is both accurate and irrefutable.

Molecular & Physical Properties Overview

Before embarking on advanced spectroscopic analysis, a thorough understanding of the molecule's basic properties is essential. These data provide the initial context for sample preparation, analytical method development, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 4-Amino-6-fluoropyridine-3-carboxylic acid | - |

| CAS Number | 1242336-78-2 | [2] |

| Molecular Formula | C₆H₅FN₂O₂ | - |

| Molecular Weight | 156.11 g/mol | - |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~207-209 °C (decomposes) | [4] |

| Solubility | Varies; requires empirical testing in relevant solvents | - |

Chemical Structure:

The Integrated Analytical Workflow

No single analytical technique can provide absolute structural proof. Instead, we rely on an integrated workflow where orthogonal methods provide complementary pieces of evidence. The data from each technique must converge to support a single, unambiguous structural hypothesis. This self-validating system ensures the highest degree of confidence in the final assignment.

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[5] For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Rationale for NMR Experimental Choices

The choice of experiments is driven by the need to unambiguously assign every proton and carbon signal and to confirm the regiochemistry of the substituents on the pyridine ring. The presence of fluorine adds a valuable diagnostic layer, as J-coupling interactions between fluorine and nearby carbon/proton nuclei provide definitive proof of proximity.

Expected Spectral Characteristics

-

¹H NMR: The pyridine ring protons are expected to resonate in the aromatic region (δ 7.0-9.0 ppm).[6] The proton at C2 will be the most deshielded due to its proximity to the electron-withdrawing nitrogen. The proton at C5 will be influenced by both the adjacent fluorine and the amino group. Crucially, we expect to see ³J(H,F) and ⁴J(H,F) couplings, which will appear as additional splitting in the proton signals. The amine (NH₂) and carboxylic acid (OH) protons may appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The six carbon atoms will have distinct chemical shifts. The carboxyl carbon will be the most downfield (δ ~165-175 ppm). The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling (¹J(C,F)), appearing as a doublet, which is a key diagnostic signal. Other carbons will show smaller two- and three-bond couplings to fluorine.

-

¹⁹F NMR: This experiment is highly sensitive and provides a clean spectrum with a single resonance for the fluorine atom, confirming its presence and purity. The chemical shift provides information about its electronic environment.[7]

-

2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive assignment.

-

COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks, confirming the connectivity of the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) is critical as it shows correlations between protons and carbons over two to three bonds. This will be used to confirm the positions of the carboxyl, amino, and fluoro groups relative to the ring protons. For example, correlations from the C5 proton to C4 (amino-bearing) and C6 (fluoro-bearing) would confirm the substitution pattern.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds with exchangeable protons).

-

Solvent Choice: DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for slowing the exchange of NH and OH protons, allowing them to be observed more clearly.

-

Data Acquisition: On a 400 MHz or higher spectrometer, perform the following experiments sequentially:

-

Standard ¹H NMR (16 scans)

-

Standard ¹³C{¹H} NMR (1024 scans or more, depending on concentration)

-

¹⁹F NMR (32 scans)

-

2D gCOSY

-

2D gHSQC (optimized for ¹J(C,H) ≈ 165 Hz)

-

2D gHMBC (optimized for long-range J ≈ 8 Hz)

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (¹H and ¹³C to the residual solvent signal; ¹⁹F to an external standard like CFCl₃).

-

Interpretation: Integrate all 1D and 2D data to build a complete, self-consistent structural assignment.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula.

Rationale for Ionization Technique

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing fragmentation and making the molecular ion peak easy to identify. Field ionization (FI) is another soft technique that can be effective for fluorinated compounds where molecular ions are not observed with other methods.[8]

Expected Spectral Characteristics

-

Full Scan MS: In positive ion mode (ESI+), the base peak is expected at m/z 157.04, corresponding to [C₆H₅FN₂O₂ + H]⁺. In negative ion mode (ESI-), the base peak should be at m/z 155.03, corresponding to [C₆H₅FN₂O₂ - H]⁻.

-

High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer, the exact mass can be measured to within 5 ppm. This allows for the unambiguous determination of the elemental formula, distinguishing it from any other combination of atoms with the same nominal mass.

-

Tandem MS (MS/MS): Fragmentation of the molecular ion can provide further structural information. Expected neutral losses include H₂O, CO, and CO₂.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

-

Chromatography: While not strictly necessary for structural analysis of a pure compound, coupling with a liquid chromatograph (LC) can confirm purity. A simple C18 column with a water/acetonitrile gradient is sufficient.

-

MS Acquisition:

-

Perform a full scan analysis in both positive and negative ion modes over a range of m/z 50-500.

-

If possible, acquire data in high-resolution mode.

-

Perform a data-dependent MS/MS experiment on the most abundant ion to obtain fragmentation data.

-

-

Data Analysis: Compare the measured exact mass of the parent ion to the theoretical mass for C₆H₅FN₂O₂. A mass error of < 5 ppm provides high confidence in the assigned formula.

Vibrational Spectroscopy (FTIR): Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Characteristics

The FTIR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the following functional groups:[9][10][11]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3300-3500 (two bands possible) |

| Carboxylic Acid | C=O stretch | 1680-1720 |

| Pyridine Ring | C=C / C=N stretches | 1450-1650 (multiple bands) |

| Amine | N-H bend (scissoring) | 1580-1650 |

| Aromatic C-H | C-H bend (out-of-plane) | 750-900 |

| Carbon-Fluorine | C-F stretch | 1000-1400 |

The presence of strong, characteristic bands in these regions provides compelling evidence for the assigned functional groups.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption peaks and assign them to their corresponding functional group vibrations.

Advanced Structural Confirmation

While NMR, MS, and FTIR can provide a highly confident structure, additional techniques can offer further confirmation, especially for establishing the solid-state structure and electronic properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.[12] The absorption maxima (λ_max) are sensitive to the substituents. For substituted pyridines, characteristic absorption bands are typically observed in the 200-300 nm range.[12][13] This technique is primarily used for quantitative analysis and to confirm the nature of the chromophore.

Single-Crystal X-Ray Diffraction

This is the "gold standard" for structural determination, providing the exact 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, it is entirely dependent on the ability to grow high-quality, single crystals of the compound, which can be a significant challenge.[14][15] The process involves crystallizing the compound from a suitable solvent and analyzing the diffraction pattern of X-rays passed through the crystal.[16]

Data Convergence for Final Structural Verification

Caption: Convergence of data to confirm the final structure.

Safety and Handling

Based on safety data for similar compounds like 6-fluoronicotinic acid, this compound should be handled with appropriate care.[17][18]

-

Hazards: May cause skin, eye, and respiratory irritation.[18][19]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[19]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

Conclusion

The structural analysis of this compound is a systematic process that relies on the strategic integration of multiple spectroscopic techniques. A foundational analysis using NMR, MS, and FTIR provides a robust and confident structural assignment sufficient for most research and development purposes. Each technique delivers a unique and critical piece of the structural puzzle, and their collective agreement forms a self-validating system that ensures the scientific integrity of the result. For absolute stereochemical and conformational analysis in the solid state, single-crystal X-ray diffraction remains the ultimate arbiter, provided suitable crystalline material can be obtained. This comprehensive approach ensures that the molecular identity is established with the highest possible degree of certainty, enabling its confident use in further scientific endeavors.

References

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Mass spectra of fluorocarbons. National Institute of Standards and Technology.

- What is the NMR spectrum of Pyridine Series compounds like?. BTC.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...

- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Studies on organic fluorine compounds. II.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts.

- A reducing-difference IR-spectral study of 4-aminopyridine.

- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.

- This compound | 1242336-78-2. ChemicalBook.

- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.

- (a) UV‐vis absorption spectral changes upon addition of pyridine to a...

- Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned

- The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.

- SAFETY D

- UV-Vis Spectrum of Pyridine. SIELC Technologies.

- 2-Aminopyridine. National Institute of Standards and Technology.

- Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 .

- CAS 1393583-50-0 2-Amino-6-fluoroisonicotinic Acid. BOC Sciences.

- Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase

- The UV-Vis absorption spectra of III in different solvents.

- X-ray structure of the human α4β2 nicotinic receptor.

- SAFETY D

- Safety D

- 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem.

- 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.

- 4-Amino-nicotinic acid = 97.0 HPLC 7418-65-7. Sigma-Aldrich.

- 6-Amino-2-fluoronicotinic acid. Chem-Space.

- 403-45-2 | 6-Fluoronicotinic acid. ChemScene.

- Synthesis routes of 6-Fluoronicotinic acid. Benchchem.

- 6-Fluoronicotinic acid synthesis. ChemicalBook.

- 1805876-31-6 | 6-Amino-4-fluoronicotinic acid. ChemScene.

- [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflamm

- 6-Fluoronicotinic acid | 403-45-2. ChemicalBook.

- Exploring 6-Fluoronicotinic Acid: Properties, Applic

- 6-Fluoronicotinic acid - SAFETY D

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | 1242336-78-2 [amp.chemicalbook.com]

- 3. 4-Amino-nicotinic acid = 97.0 HPLC 7418-65-7 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. downloads.ossila.com [downloads.ossila.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic data of 4-Amino-6-fluoronicotinic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-fluoronicotinic Acid

This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of consolidated public data for this specific molecule, this document serves as both a predictive guide and a methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, detailing the principles, experimental workflows, and expected spectral data for unambiguous structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Imperative

This compound is a substituted pyridine derivative. The precise arrangement of its functional groups—an amine, a fluorine atom, and a carboxylic acid on the pyridine core—governs its chemical reactivity, potential for hydrogen bonding, and overall utility in synthesis. Therefore, rigorous spectroscopic characterization is not merely a quality control step but the foundational requirement for its application. This guide outlines the integrated analytical approach necessary to confirm the molecular structure and purity of this compound.

The structural confirmation relies on a synergistic interpretation of data from multiple spectroscopic techniques. NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and elemental composition.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Expertise in Action: Experimental Protocol

The choice of solvent is critical. Due to the presence of a carboxylic acid and an amino group, the compound's solubility in common NMR solvents like chloroform-d (CDCl₃) is expected to be low. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it readily dissolves polar, protic compounds and allows for the observation of exchangeable protons (from -OH and -NH₂ groups).

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.[1]

-

Data Acquisition:

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several thousand scans (e.g., 2048) using a proton-decoupled pulse program to enhance signal-to-noise.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to definitively assign proton and carbon signals.

-

Caption: Generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two broad signals for the exchangeable amine and carboxylic acid protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H-2 | ~8.0 - 8.2 | Singlet (s) or narrow doublet (d) | JH-F ≈ 1-3 Hz | Proton at C2 | Deshielded by adjacent ring nitrogen and carboxylic acid. May show small long-range coupling to fluorine. |

| H-5 | ~6.5 - 6.7 | Doublet (d) | JH-F ≈ 8-10 Hz | Proton at C5 | Shielded by the strong electron-donating amino group. Shows characteristic ortho coupling to fluorine. |

| -NH₂ | ~7.0 - 7.5 | Broad singlet (br s) | N/A | Amino protons | Chemical shift is concentration and temperature dependent. Broad due to quadrupole moment of nitrogen and exchange. |

| -COOH | ~13.0 - 14.0 | Broad singlet (br s) | N/A | Carboxylic acid proton | Highly deshielded and broad due to hydrogen bonding and rapid chemical exchange. |

Note: These predictions are based on established substituent effects on pyridine rings. For comparison, the protons on 6-fluoronicotinic acid appear around δ 8.7, 8.4, and 7.3 ppm.[2] The powerful electron-donating effect of the C4-amino group is expected to significantly shield the H-5 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment | Rationale |

| C=O | ~165 - 170 | Singlet (s) | Carboxylic Carbon (C7) | Typical range for a carboxylic acid carbon. |

| C-6 | ~160 - 165 | Doublet (d), ¹JC-F ≈ 240-260 Hz | Carbon bearing Fluorine | Directly attached to highly electronegative fluorine, resulting in strong deshielding and a large one-bond C-F coupling constant. |

| C-4 | ~150 - 155 | Singlet (s) | Carbon bearing Amino Group | Strongly deshielded by the attached nitrogen atom. |

| C-2 | ~148 - 152 | Doublet (d), ³JC-F ≈ 3-5 Hz | Carbon adjacent to Nitrogen | Deshielded by adjacent nitrogen. Shows small three-bond coupling to fluorine. |

| C-5 | ~105 - 110 | Doublet (d), ²JC-F ≈ 20-25 Hz | Carbon between NH₂ and F-bearing C | Shows a characteristic two-bond coupling to fluorine. |

| C-3 | ~110 - 115 | Doublet (d), ⁴JC-F ≈ 1-3 Hz | Carbon bearing COOH | Chemical shift influenced by the carboxylic acid group. May show very small four-bond C-F coupling. |

Note: Carbon-fluorine coupling is a key diagnostic feature. The magnitude of the coupling constant (JC-F) depends on the number of bonds separating the carbon and fluorine atoms, providing powerful confirmation of the substitution pattern.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Principles and Protocol

An IR spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern, simple, and reproducible method.

Step-by-Step ATR-IR Protocol:

-

Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Expected IR Absorption Bands

The IR spectrum will be dominated by features from the amine, carboxylic acid, and fluorinated aromatic ring.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500 - 3300 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity sharp peaks. |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | A very broad, strong absorption band, often obscuring the C-H stretches.[4][5] |

| ~3100 - 3000 | Aromatic C-H stretch | Pyridine Ring | Weak to medium intensity peaks on the shoulder of the broad O-H band.[6] |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid (-COOH) | A very strong, sharp peak.[4][5] |

| ~1620 - 1580 | N-H bend (scissoring) & C=C/C=N stretches | Amine & Aromatic Ring | One or more strong to medium peaks. |

| ~1300 - 1200 | C-O stretch & O-H bend | Carboxylic Acid (-COOH) | Strong intensity peaks. |

| ~1250 - 1000 | C-F stretch | Aryl-Fluoride | A strong, characteristic absorption band. |

Note: The presence of the very broad O-H stretch, the sharp C=O stretch, the double N-H stretch, and the strong C-F stretch would collectively provide compelling evidence for the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the final confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.

Principles and Protocol

Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically keeps the molecule intact.

Step-by-Step ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.

Caption: A typical workflow for ESI-MS analysis.

Expected Mass Spectrum

The primary goal is to identify the molecular ion peak and compare its measured mass to the theoretical mass.

-

Molecular Formula: C₆H₅FN₂O₂

-

Monoisotopic Mass (Calculated): 156.0339 u

| Ion Mode | Predicted Ion | Calculated m/z | Expected Observation |

| Positive ESI | [M+H]⁺ | 157.0417 | A strong signal at m/z 157.0417. An HRMS measurement should be within 5 ppm of this value. |

| Negative ESI | [M-H]⁻ | 155.0261 | A strong signal at m/z 155.0261. |

Expected Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the structure:

-

Loss of CO₂ (44.00 u): Fragmentation of the [M-H]⁻ ion could lead to a prominent peak at m/z 111.02, corresponding to the loss of carbon dioxide from the carboxylate group.

-

Loss of H₂O (18.01 u): In the positive ion mode, the [M+H]⁺ ion might lose water, yielding a fragment at m/z 139.03.

Conclusion: An Integrated Analytical Approach

The definitive structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all three. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen framework and the positions of the substituents. IR spectroscopy provides rapid confirmation of the essential amine, carboxylic acid, and aryl-fluoride functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques provide a self-validating system, ensuring the identity and purity of the compound for its intended scientific applications.

References

-

ResearchGate. 13C-NMR spectrum of (4) | Download Scientific Diagram. Available from: [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed. Wiley: 2005. Referenced in course materials. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. (PDF) Design, Spectroscopic Characterization and Theoretical Studies of Organotin(IV) and Organosilicon(IV) Complexes with Schiff Base Ligands Derived from Amino Acids. Available from: [Link]

-

PubChem. 6-Fluoronicotinic Acid. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

Unveiling the Therapeutic Potential of 4-Amino-6-fluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and amino functionalities onto heterocyclic scaffolds represents a potent strategy for the generation of novel therapeutic agents with enhanced pharmacological profiles. This technical guide delves into the predicted biological activities of 4-Amino-6-fluoronicotinic acid, a compound situated at the crossroads of several pharmacologically significant classes. Although direct experimental data for this specific molecule is nascent, a comprehensive analysis of its structural analogues—nicotinic acid derivatives, 4-aminopyridines, and fluorinated heterocycles—provides a robust framework for predicting its therapeutic potential. This document will explore likely mechanisms of action, propose experimental workflows for validation, and present quantitative data from closely related compounds to guide future research and development.

Introduction: The Strategic Design of a Novel Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a central tenent of drug discovery. The structure of this compound is a compelling example of rational drug design, combining three key pharmacophoric elements: the nicotinic acid core, an amino group at the 4-position, and a fluorine atom at the 6-position.

-

The Nicotinic Acid Backbone: A derivative of pyridine, nicotinic acid (Niacin or Vitamin B3) and its analogues are well-established in medicinal chemistry, exhibiting a wide array of biological activities including lipid-lowering, anti-inflammatory, and antimicrobial effects.[1][2] The pyridine ring serves as a versatile scaffold, offering opportunities for diverse chemical modifications.[1]

-

The 4-Amino Substituent: The introduction of an amino group, particularly at the 4-position of the pyridine ring, is known to impart significant biological properties. 4-Aminopyridine itself is a potassium channel blocker used in the management of neurological conditions.[3] Its derivatives have been explored for their potential in treating neurodegenerative diseases and for their cognition-enhancing and cholinesterase inhibitory activities.[4][5]

-

The Influence of Fluorine: The strategic placement of a fluorine atom on an aromatic ring is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[6] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, thereby positively impacting the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[7][8]

This guide will, therefore, extrapolate from the known biological activities of these constituent motifs to build a predictive profile for this compound, focusing on its potential as an enzyme inhibitor and an antimicrobial agent.

Predicted Biological Activity and Mechanistic Insights

Based on the extensive literature on related compounds, this compound is predicted to exhibit activity in two primary therapeutic areas: enzyme inhibition and antimicrobial action.

Enzyme Inhibition: A Multi-target Hypothesis

The pyridine nitrogen and the overall electronic distribution of the this compound scaffold suggest its potential to interact with the active sites of various enzymes.

Nicotinic acid and its derivatives are known to inhibit certain cytochrome P450 enzymes, primarily through the coordination of the pyridine nitrogen with the heme iron in the enzyme's active site.[9][10][11] This interaction can modulate the metabolism of other xenobiotics.

-

Hypothesized Mechanism: The pyridine nitrogen of this compound is expected to act as a ligand for the heme iron of CYP isoforms such as CYP2D6 and CYP3A4.[11] The presence of the electron-withdrawing fluorine atom and the electron-donating amino group will likely modulate the basicity of the pyridine nitrogen, thereby influencing its binding affinity and inhibitory potency.

Antimicrobial Activity: Targeting Bacterial Processes

The pyridine carboxylic acid scaffold is present in a number of antimicrobial agents. [12]Derivatives of aminopyridines and nicotinic acid have also shown promising antibacterial and antifungal activities. [13][14][15]

-

Hypothesized Mechanism: The antimicrobial action of pyridine derivatives can be multifaceted. One potential mechanism is the chelation of essential metal ions required for bacterial enzyme function. [16]Another possibility is the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. [17]The fluorinated nature of the compound may also enhance its uptake by microbial cells.

Quantitative Analysis of Structurally Related Compounds

While specific IC50 and MIC values for this compound are not yet available, the following tables summarize the activities of structurally related compounds to provide a quantitative context for its potential potency.

Table 1: Enzyme Inhibitory Activities of Nicotinic Acid and Aminopyridine Derivatives

| Compound Class | Enzyme | IC50 / Ki | Reference |

| Nicotinic Acid | CYP2D6 | Ki = 3.8 +/- 0.3 mM | [9][11] |

| Nicotinamide | CYP2D6 | Ki = 19 +/- 4 mM | [9][11] |

| Nicotinamide | CYP3A4 | Ki = 13 +/- 3 mM | [9][11] |

| Nicotinamide | CYP2E1 | Ki = 13 +/- 8 mM | [9][11] |

| Pyridine Carbamate Derivative | hAChE | IC50 = 0.153 ± 0.016 μM | [18] |

| Pyridine Carbamate Derivative | hBChE | IC50 = 0.828 ± 0.067 μM | [18] |

| Pyrimidine Diamine Derivative | eqBChE | Ki = 99 ± 71 nM | [6][7] |

Table 2: Antimicrobial Activities of Pyridine and Nicotinic Acid Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Aminonicotinamide Derivative | Candida albicans | 0.0313 | [14] |

| 2-Aminopyridine Derivative | S. aureus | 0.039 | [15] |

| 2-Aminopyridine Derivative | B. subtilis | 0.039 | [15] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 | [15] |

| Pyridine-3-carboxamide Derivative | S. aureus | 15.63 | [19] |

Experimental Protocols for Activity Validation

To empirically determine the biological activities of this compound, the following established protocols are recommended.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening cholinesterase inhibitors. [20]

-

Principle: The assay measures the activity of AChE or BChE by monitoring the production of the yellow 5-thio-2-nitrobenzoate anion, which is formed from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine. [20]2. Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate and reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control.

-

In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and DTNB solution.

-

Add the enzyme solution (AChE or BChE) to each well and incubate.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [21]

Protocol for In Vitro CYP450 Inhibition Assay

A high-throughput cocktail inhibition assay using LC-MS/MS can be employed to assess the inhibitory potential of this compound against multiple CYP isoforms simultaneously. [8]

-

Principle: A mixture of probe substrates for different CYP isoforms is incubated with human liver microsomes in the presence and absence of the test compound. The formation of metabolites is quantified by LC-MS/MS to determine the extent of inhibition.

-

Materials:

-

Human liver microsomes

-

A cocktail of CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-